![molecular formula C19H25NO B123971 N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine CAS No. 480432-14-2](/img/structure/B123971.png)
N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine
Overview
Description
“N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” is a chemical compound that is a key intermediate for the preparation of Tolterodine . Tolterodine is a muscarinic receptor antagonist and is useful in the treatment of urinary incontinence .
Synthesis Analysis
The synthesis of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” involves a one-pot synthesis process using inexpensive reagents . The process starts with 3,4-dihydro-6-methyl-4-phenylcoumarin (2), which is synthesized from p-cresol and trans-cinnamic acid . This compound then reacts with diisopropylamine (6) in the presence of acetic acid to produce “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” at room temperature .Molecular Structure Analysis
The molecular structure of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” can be analyzed using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” include the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin (2) with diisopropylamine (6) in the presence of acetic acid . This reaction is part of a one-pot synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine” can be analyzed using various analytical techniques such as HPLC, MS, and NMR .Scientific Research Applications
Pharmacological Research
“rac Desisopropyl Tolterodine” is primarily researched for its pharmacological properties. It is a key intermediate in the synthesis of Tolterodine , which is used in the treatment of urinary incontinence. The compound acts as a muscarinic receptor antagonist, relaxing the smooth muscle tissues in the bladder walls by blocking cholinergic receptors .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a crucial intermediate for various syntheses. An improved one-pot synthesis method has been developed for its production, highlighting its importance in creating more efficient and cost-effective manufacturing processes for related pharmaceuticals .
Stable Isotope Labeling
The compound has applications in stable isotope labeling, where it is used to create labeled derivatives like “rac Desisopropyl Tolterodine-d7 Methyl Ether”. These labeled compounds are essential for tracking and analyzing metabolic pathways in pharmacokinetics studies .
Analytical Standards
It is also utilized as an analytical standard in quality control and research settings. The precise measurement of this compound’s concentration helps in the validation of analytical methods and ensures the consistency of pharmaceutical products .
Biological Studies
In biological studies, the compound’s interactions with various receptors and enzymes are of interest. Its role as a muscarinic receptor antagonist makes it a valuable tool for understanding the signaling pathways involved in bladder control and other physiological processes .
Chemical Reference Material
As a chemical reference material, “rac Desisopropyl Tolterodine” is used to calibrate instruments and validate experimental results. It ensures the accuracy and reproducibility of research findings across different laboratories .
Proteomics Research
In proteomics, the compound is used to study protein interactions and functions. Its biochemical properties allow researchers to investigate the effects of muscarinic receptor antagonism at the protein level .
Molecular Modeling
Lastly, “rac Desisopropyl Tolterodine” is used in molecular modeling to predict the structure-activity relationships of similar compounds. This aids in the design of new drugs with improved efficacy and reduced side effects .
properties
IUPAC Name |
4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYUIYTJCFQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431896 | |
Record name | N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine | |
CAS RN |
480432-14-2 | |
Record name | 4-Methyl-2-((1RS)-3-((1-methylethyl)amino)-1-phenylpropyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480432142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-2-((1RS)-3-((1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956HC7TAM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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